

Purity Specifications for 1-Aminocyclopentanecarbonitrile Hydrochloride: An In-depth Technical Guide

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Compound of Interest

Compound Name: 1-Aminocyclopentanecarbonitrile hydrochloride

Cat. No.: B125914

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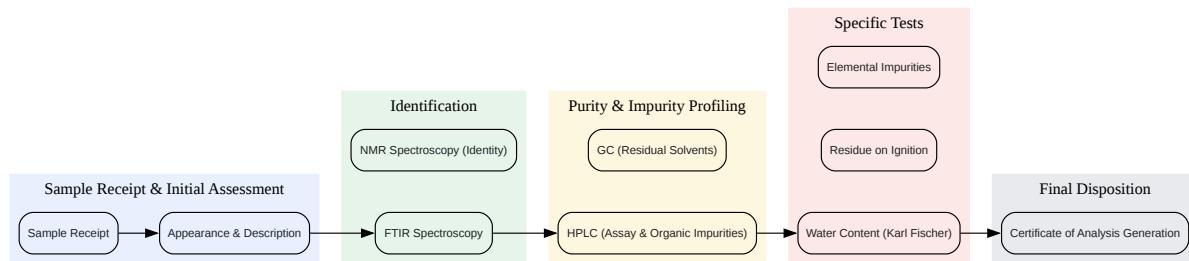
Abstract

This technical guide provides a comprehensive overview of the purity specifications for **1-Aminocyclopentanecarbonitrile hydrochloride** (CAS No. 16195-83-8), a key intermediate in the synthesis of various pharmaceuticals, notably the antihypertensive agent Irbesartan.^[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the analytical methodologies required to ensure the quality and purity of this critical raw material. The guide details physicochemical properties, analytical procedures for identification and purity assessment, and a discussion on potential impurities. Methodologies are presented with a focus on the scientific rationale behind experimental choices, ensuring a self-validating system of protocols.

Introduction

1-Aminocyclopentanecarbonitrile hydrochloride is a white to off-white crystalline solid with the molecular formula $C_6H_{10}N_2 \cdot HCl$ and a molecular weight of 146.62 g/mol.^[1] Its purity is paramount in the synthesis of active pharmaceutical ingredients (APIs) as the impurity profile of the starting materials directly impacts the quality, safety, and efficacy of the final drug product. This guide outlines a systematic approach to defining and verifying the purity of **1-Aminocyclopentanecarbonitrile hydrochloride**, drawing upon established pharmacopeial principles and modern analytical techniques.

The following diagram illustrates the workflow for the comprehensive quality control of **1-Aminocyclopentanecarbonitrile hydrochloride**.



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Caption: Quality control workflow for **1-Aminocyclopentanecarbonitrile hydrochloride**.

Physicochemical Properties

A thorough understanding of the physicochemical properties of **1-Aminocyclopentanecarbonitrile hydrochloride** is fundamental to its handling, analysis, and application.

Property	Specification	Reference
Chemical Name	1-Aminocyclopentanecarbonitrile hydrochloride	[1]
CAS Number	16195-83-8	[1]
Molecular Formula	C ₆ H ₁₀ N ₂ ·HCl	[1]
Molecular Weight	146.62 g/mol	[1]
Appearance	White to off-white crystalline powder	
Solubility	Soluble in water and methanol.	
Melting Point	Typically in the range of 210-220 °C (decomposes)	

Analytical Methods for Purity Determination

A suite of analytical techniques is necessary to fully characterize the purity of **1-Aminocyclopentanecarbonitrile hydrochloride**. The following sections detail the experimental protocols and the rationale behind their application.

Identification by Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy is a rapid and reliable technique for confirming the identity of a substance by comparing its unique pattern of infrared absorption to that of a reference standard. The absorption bands correspond to the vibrational frequencies of the functional groups present in the molecule.

Experimental Protocol:

- **Sample Preparation:** Prepare a potassium bromide (KBr) disc by intimately mixing approximately 1-2 mg of the sample with 200 mg of dry, spectroscopic grade KBr and

compressing the mixture in a hydraulic press. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

- Instrument Parameters:
 - Scan Range: 4000-400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of Scans: 16
- Analysis: The infrared absorption spectrum of the sample should be concordant with the spectrum of a qualified reference standard of **1-Aminocyclopentanecarbonitrile hydrochloride**. Key characteristic peaks include those corresponding to the amine N-H stretching, alkane C-H stretching, and the nitrile C≡N stretching vibrations.

Assay and Organic Impurities by High-Performance Liquid Chromatography (HPLC)

Principle: A stability-indicating reversed-phase HPLC method is essential for separating the main component from its process-related impurities and potential degradation products.^[2] The assay determines the content of **1-Aminocyclopentanecarbonitrile hydrochloride**, while the impurity profile provides a quantitative measure of its purity.

Rationale for Method Design: A C18 column is a suitable starting point for the separation of this moderately polar compound. A mobile phase consisting of a phosphate buffer and a polar organic solvent like acetonitrile or methanol will allow for the elution and separation of the analyte and its impurities. Gradient elution is often preferred to ensure the elution of both early-eluting polar impurities and late-eluting non-polar impurities.^[3]

Proposed HPLC Method (Starting Point for Development and Validation):

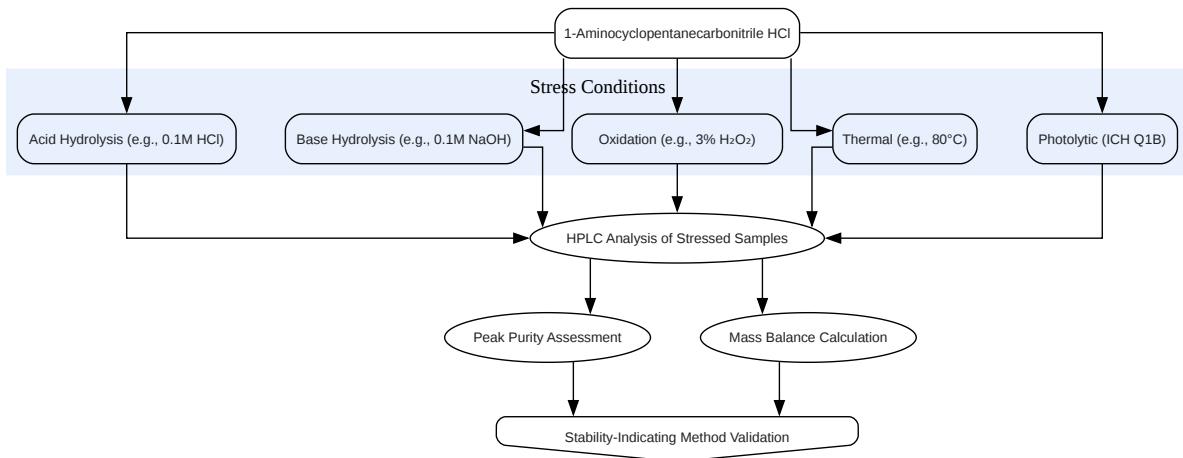
Parameter	Condition
Column	C18, 4.6 mm x 150 mm, 5 μ m
Mobile Phase A	0.02 M Potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid
Mobile Phase B	Acetonitrile
Gradient Program	Time (min)
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection	UV at 210 nm
Injection Volume	10 μ L
Diluent	Mobile Phase A

System Suitability:

- Tailing Factor (for the main peak): Not more than 2.0
- Theoretical Plates (for the main peak): Not less than 2000
- Relative Standard Deviation (for replicate injections): Not more than 2.0% for the assay and not more than 10.0% for impurity quantitation at the specification limit.

Potential Impurities: Given its role as an intermediate in Irbesartan synthesis, potential impurities may include unreacted starting materials such as cyclopentanone and cyanide salts, as well as by-products from the Strecker synthesis.^[1] Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions should be performed to identify potential degradation products and to demonstrate the stability-indicating nature of the HPLC method.^[4] ^[5]

The following diagram illustrates the forced degradation workflow to support the development of a stability-indicating HPLC method.



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Caption: Forced degradation study workflow.

Water Content by Karl Fischer Titration

Principle: Karl Fischer titration is a highly specific and accurate method for the determination of water content.^[6] It is based on a stoichiometric reaction between iodine and water in the presence of sulfur dioxide and a base in a suitable solvent.

Experimental Protocol (Volumetric Method):

- **Apparatus:** A calibrated automatic Karl Fischer titrator.
- **Reagent:** Commercially available one-component or two-component Karl Fischer reagents.
- **Standardization:** Standardize the Karl Fischer reagent daily using a known amount of water or a certified water standard.

- Sample Preparation: Accurately weigh a suitable amount of the sample (typically 100-200 mg) and transfer it to the titration vessel containing a pre-tittered solvent (e.g., methanol).
- Titration: Titrate the sample with the standardized Karl Fischer reagent to the electrometric endpoint.
- Calculation: The water content is calculated based on the volume of titrant consumed and the titer of the reagent.

Acceptance Criterion: The water content should not be more than 0.5% w/w.

Residue on Ignition (Sulphated Ash)

Principle: This test measures the amount of inorganic impurities in an organic substance.[\[3\]](#)

The sample is ignited in the presence of sulfuric acid, which converts metal salts to their more stable sulfates.

Experimental Protocol:

- Crucible Preparation: Ignite a suitable crucible (e.g., porcelain or platinum) at 600 ± 50 °C for 30 minutes, cool in a desiccator, and weigh accurately.[\[7\]](#)
- Sample Preparation: Accurately weigh about 1.0 g of the sample into the prepared crucible.
- Charring: Moisten the sample with 1 mL of concentrated sulfuric acid and heat gently until the sample is thoroughly charred.
- Ignition: Cool the crucible, add another 1 mL of concentrated sulfuric acid, and heat until white fumes are no longer evolved. Ignite the crucible at 600 ± 50 °C until all carbon has been consumed.
- Final Weighing: Cool the crucible in a desiccator and weigh accurately.
- Calculation: The percentage of residue on ignition is calculated based on the weight of the residue and the initial weight of the sample.

Acceptance Criterion: The residue on ignition should not be more than 0.1% w/w.

Elemental Impurities (Heavy Metals)

Principle: The determination of elemental impurities is crucial for the safety of pharmaceutical ingredients. The traditional wet chemistry test (USP <231>) has been largely replaced by modern instrumental techniques such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) as outlined in USP <232> and <233>.[8] These methods offer higher sensitivity and specificity for individual elements.

Experimental Protocol (based on USP <232>/<233>):

- **Risk Assessment:** A risk assessment should be performed to identify potential elemental impurities that could be present in the material from raw materials, catalysts, manufacturing equipment, or packaging.
- **Sample Preparation:** A suitable amount of the sample is digested using a closed-vessel microwave digestion system with concentrated nitric acid and other appropriate acids.
- **Analysis by ICP-MS or ICP-OES:** The digested sample solution is analyzed by a validated ICP-MS or ICP-OES method for the target elemental impurities.
- **Quantitation:** The concentration of each elemental impurity is determined against certified reference standards.

Acceptance Criteria: The levels of elemental impurities should comply with the limits specified in USP <232> for oral drug products, considering the daily dose of the final drug product.

Summary of Specifications

The following table summarizes the proposed purity specifications for **1-Aminocyclopentanecarbonitrile hydrochloride**.

Test	Method	Acceptance Criteria
Appearance	Visual	White to off-white crystalline powder
Identification	FTIR	The infrared absorption spectrum of the sample should be concordant with the spectrum of a qualified reference standard.
Assay	HPLC	Not less than 98.0% and not more than 102.0% on the dried basis.
Organic Impurities	HPLC	Individual unknown impurity: Not more than 0.10% Total impurities: Not more than 0.5%
Water Content	Karl Fischer Titration	Not more than 0.5% w/w
Residue on Ignition	USP <281>	Not more than 0.1% w/w
Elemental Impurities	USP <232>/<233>	To comply with the limits specified in USP <232> based on a risk assessment.

Conclusion

The purity of **1-Aminocyclopentanecarbonitrile hydrochloride** is a critical determinant of the quality of the final pharmaceutical products in which it is used. The analytical methodologies and specifications outlined in this guide provide a robust framework for the comprehensive quality control of this important intermediate. Adherence to these principles will ensure that the material consistently meets the high standards required by the pharmaceutical industry, thereby contributing to the safety and efficacy of medicines. It is imperative that all analytical methods are properly validated according to ICH guidelines to ensure their suitability for their intended purpose.

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